Petunidin 3-arabinoside

Description

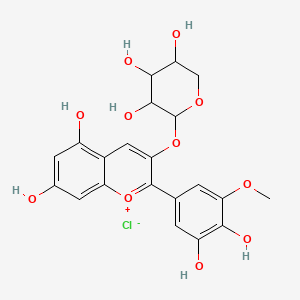

The compound 2-[2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride is a chromenylium (flavylium) derivative with a glycosidic substituent. Its structure comprises a central chromenylium core substituted with a 3,4-dihydroxy-5-methoxyphenyl group at the 2-position and a β-D-glucopyranoside moiety at the 3-position via an ether linkage. The chloride counterion stabilizes the positively charged chromenylium ion. Key features include:

- Molecular formula: Likely C₂₇H₂₉ClO₁₆ (based on analogs in and ).

- Substituents: Methoxy (-OCH₃) and hydroxyl (-OH) groups on the phenyl ring, and a trihydroxyoxane (glucopyranoside) unit.

- Physicochemical properties: High polarity due to multiple hydroxyl groups, with predicted collision cross-section (CCS) values of ~228–235 Ų for [M+H]+ adducts ().

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

28500-03-0 |

|---|---|

Formule moléculaire |

C21H21ClO11 |

Poids moléculaire |

484.8 g/mol |

Nom IUPAC |

(2S,3R,4S,5S)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol chloride |

InChI |

InChI=1S/C21H20O11.ClH/c1-29-15-3-8(2-12(24)17(15)26)20-16(32-21-19(28)18(27)13(25)7-30-21)6-10-11(23)4-9(22)5-14(10)31-20;/h2-6,13,18-19,21,25,27-28H,7H2,1H3,(H3-,22,23,24,26);1H/t13-,18-,19+,21-;/m0./s1 |

Clé InChI |

DGLWRNZJQCODBU-IMBWBGPSSA-N |

SMILES isomérique |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O.[Cl-] |

SMILES canonique |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O.[Cl-] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of petunidin 3-arabinoside typically involves the glycosylation of petunidin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation uses glycosyltransferases to attach the arabinose sugar to petunidin under mild conditions, preserving the integrity of the anthocyanin structure. Chemical glycosylation, on the other hand, involves the use of arabinose donors and catalysts such as Lewis acids to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound is often carried out by extracting it from natural sources, such as blueberries (Vaccinium spp.). The extraction process involves maceration of the fruit, followed by purification steps like filtration, centrifugation, and chromatography to isolate the desired anthocyanin .

Analyse Des Réactions Chimiques

Types of Reactions

Petunidin 3-arabinoside undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the degradation of the anthocyanin, resulting in the formation of colorless or brown compounds.

Reduction: Although less common, reduction reactions can alter the chromophore, affecting the color properties.

Substitution: This involves the replacement of functional groups on the anthocyanin molecule, which can modify its solubility and stability.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic conditions.

Reduction: Reducing agents like sodium borohydride can be used, often in neutral or slightly basic conditions.

Substitution: Reagents such as diazonium salts or halogens can be used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various derivatives with altered functional groups.

Applications De Recherche Scientifique

Petunidin 3-arabinoside has a wide range of applications in scientific research:

Chemistry: It is used as a natural dye and a model compound for studying the stability and reactivity of anthocyanins.

Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.

Industry: It is used in the food industry as a natural colorant and in cosmetics for its antioxidant properties.

Mécanisme D'action

The mechanism by which petunidin 3-arabinoside exerts its effects involves several molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Properties: It induces apoptosis in cancer cells and inhibits cell proliferation through various signaling pathways.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

Structural Differences

Phenyl Ring Substitutions: The target compound has a 5-methoxy group on the 3,4-dihydroxyphenyl ring, distinguishing it from analogs like CID 74976930 (), which lacks methoxy but includes a glucopyranosyloxy group. Methoxy groups reduce solubility in aqueous media compared to hydroxyl analogs (). highlights a derivative with 4-hydroxy-3-methoxyphenyl, demonstrating how methoxy positioning influences electronic properties and hydrogen-bonding capacity.

Glycosylation Patterns: The β-D-glucopyranoside unit in the target compound is simpler than the branched or double glycosylation seen in CID 74976930 () and CID 132-37-6 (). Additional glycosylation increases molecular weight and CCS (e.g., CCS = 235.0 Ų for [M+H]+ in vs. 228.8 Ų for the target compound).

Physicochemical Properties

Collision Cross-Section (CCS) :

- The target compound’s CCS for [M+H]+ is 228.8 Ų (), slightly lower than analogs with additional glycosylation (e.g., 235.0 Ų in ). This reflects its relatively compact structure.

- [M+Na]+ adducts show minimal CCS variation (~229–235 Ų), suggesting sodium binding minimally alters conformation ().

Solubility and Lipophilicity: The 5-methoxy group in the target compound increases lipophilicity compared to hydroxyl-only analogs (). However, the chloride counterion and glucopyranoside moiety enhance aqueous solubility relative to non-ionic derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.